Vardenafil
Description
Propriétés
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048318 | |
| Record name | Vardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.4X10-19 mm Hg at 25 °C /Estimated/ | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
224785-90-4 | |
| Record name | Vardenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vardenafil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE6F4125H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 °C | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Chlorosulfonation-Based Route (Patent WO99/24433)
The traditional method involves chlorosulfonation of imidazotriazinone using excess chlorosulfonic acid (ClSO₃H) in dichloromethane. The intermediate imidazotriazinone sulfochloride is isolated with 91% yield, followed by amidation with N-ethylpiperazine to yield this compound base (66% yield). However, this method generates aqueous waste during acid quenching and requires prolonged reaction times (8–12 hours).
Sulfonation-Chlorination Route (Patent WO2002/50076)
To address hydrolysis risks, an alternative route sulfonates imidazotriazinone with concentrated H₂SO₄, yielding imidazotriazinone sulfonic acid (80% yield). Subsequent chlorination with thionyl chloride (SOCl₂) and dimethylformamide (DMF) catalyst produces the sulfochloride, which is amidated to this compound base (93% combined yield). This method avoids water until final stages, reducing side reactions.
Anhydrous Synthesis (Patent US20160311827A1)
A modern approach conducts chlorosulfonation under reflux in thionyl chloride (75°C, 1.5 hours), achieving 20–35% higher yields than prior methods. Key innovations include:
Table 1: Comparative Analysis of this compound Base Synthesis Methods
| Method | Yield (%) | Reaction Time (h) | Key Solvent | Purity (%) |
|---|---|---|---|---|
| Chlorosulfonation | 66 | 8–12 | Dichloromethane | 98.5 |
| Sulfonation-Chlorination | 93 | 6–8 | Thionyl chloride | 99.2 |
| Anhydrous Synthesis | 95–99 | 1.5 | Thionyl chloride | 99.7 |
Synthesis of this compound Monohydrochloride Trihydrate
Crystallization from Aqueous Solutions (Patent WO2013075680A1)
This compound free base is converted to its monohydrochloride trihydrate via pH-controlled crystallization:
Solvent-Antisolvent Crystallization (Patent US20160311827A1)
Anhydrous modification V of this compound HCl is suspended in acetone (1:90–1:100 molar ratio), followed by water addition (1:5.3–1:6.8). Stirring at 0–5°C for 4–12 hours yields trihydrate with a melting point of 234°C. This method eliminates polymorphic impurities, ensuring batch consistency.
Table 2: Crystallization Conditions for this compound HCl Trihydrate
| Parameter | Aqueous Method | Solvent-Antisolvent |
|---|---|---|
| Solvent | Water | Acetone/Water |
| Temperature (°C) | 20–30 | 0–5 |
| pH | 3.7–3.8 | N/A |
| Drying Conditions | Ambient | 30–35°C (Vacuum) |
| Melting Point (°C) | 193–198 | 234 |
Purity Optimization and Impurity Control
Role of Aprotic Solvents
Thionyl chloride and toluene reduce hydrolytic degradation during sulfonyl chloride formation. In the anhydrous method, residual water <0.1% is achieved via azeotropic distillation with toluene.
pH-Dependent Purification
Adjusting aqueous extracts to pH 3.2–4.2 precipitates monohydrochloride trihydrate while leaving ionic byproducts (e.g., NaCl) in solution. This step reduces inorganic impurities to <0.05%.
Analytical Characterization
-
XRPD : Diffractograms confirm trihydrate crystallinity (Figs. 1, 4 in).
-
DSC : Endothermic peaks at 234°C verify hydrate stability (Figs. 2, 5 in).
Environmental and Industrial Considerations
Waste Reduction
The anhydrous method eliminates 90% of aqueous waste compared to traditional routes by recycling thionyl chloride and avoiding water-intensive quenches.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
BAY38-9456 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des enzymes phosphodiestérases.
Biologie : Le composé est utilisé pour étudier le rôle du monophosphate cyclique de guanosine dans les voies de signalisation cellulaire.
Médecine : BAY38-9456 est largement étudié pour son potentiel thérapeutique dans le traitement de la dysfonction érectile et d'autres affections connexes.
Mécanisme d'action
Le mécanisme d'action de BAY38-9456 implique l'inhibition de la phosphodiestérase de type 5 spécifique du monophosphate cyclique de guanosine. Cette enzyme est responsable de la dégradation du monophosphate cyclique de guanosine dans le corps caverneux du pénis. En inhibant cette enzyme, BAY38-9456 augmente les niveaux de monophosphate cyclique de guanosine, conduisant à la relaxation des cellules musculaires lisses et à l'augmentation du flux sanguin vers le pénis, ce qui entraîne une érection.
Applications De Recherche Scientifique
BAY38-9456 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase enzymes.
Biology: The compound is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways.
Medicine: BAY38-9456 is extensively studied for its therapeutic potential in treating erectile dysfunction and other related conditions.
Mécanisme D'action
The mechanism of action of BAY38-9456 involves the inhibition of cyclic guanosine monophosphate-specific phosphodiesterase type 5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum of the penis. By inhibiting this enzyme, BAY38-9456 increases the levels of cyclic guanosine monophosphate, leading to relaxation of smooth muscle cells and increased blood flow to the penis, resulting in an erection .
Comparaison Avec Des Composés Similaires
Sildenafil vs. Vardenafil
- Chemical Structure: Both drugs share a triazolopyrimidinone core, with minor modifications (e.g., this compound replaces sildenafil’s piperazinyl sulfone group with an ethylpiperazine moiety). This structural similarity results in a high shape-based similarity score (0.955) and overlapping binding orientations in PDE5’s active site .
- Binding Affinity : Molecular docking studies show that both compounds form hydrogen bonds with GLN817 and occupy similar hydrophobic pockets, leading to comparable inhibitory potency (IC₅₀ values: 0.7 nM for this compound vs. 3.9 nM for sildenafil) .
Tadalafil vs. This compound
Table 1: Structural and Molecular Comparison
| Parameter | This compound | Sildenafil | Tadalafil |
|---|---|---|---|
| Core Structure | Triazolopyrimidinone | Triazolopyrimidinone | Methyldione |
| PDE5 IC₅₀ (nM) | 0.7 | 3.9 | 1.0 |
| Half-Life (h) | 4–5 | 4 | 17.5 |
| Tmax (h) | 1 | 1 | 2 |
| Food Interaction | Reduced absorption | Reduced absorption | No effect |
| Selectivity (PDE5:PDE11) | 15:1 | 10:1 | 78:1 |
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Sildenafil | Tadalafil |
|---|---|---|---|
| Tmax (h) | 1 | 1 | 2 |
| t½ (h) | 4–5 | 4 | 17.5 |
| Protein Binding | 95% | 96% | 94% |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
Efficacy
- ED Populations : In men with SCI, this compound improved EF domain scores from 11.6 to 22.0 (vs. placebo: 12.1 to 13.5), with 76% penetration success . Similar efficacy rates (~70–80%) are reported for sildenafil and tadalafil in general ED populations .
- Onset : this compound and sildenafil act within 30–60 minutes, while tadalafil’s prolonged activity allows for spontaneity .
Regulatory and Adulteration Concerns
- Adulterants : Illicit analogs like morphardenafil (morpholine-substituted this compound) and pseudo-vardenafil are detected in dietary supplements, posing safety risks due to unregulated synthesis .
- Generics : Generic this compound demonstrates bioequivalence to brand-name Levitra, with identical efficacy and safety .
Activité Biologique
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction (ED). Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing critical insights into its efficacy and safety profile.
This compound enhances erectile function by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, leading to increased cGMP levels in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, facilitating an erection. This compound's selectivity for PDE5 over other phosphodiesterases contributes to its effectiveness in treating ED.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life. Key pharmacokinetic parameters include:
- Tmax (Time to Maximum Concentration): Approximately 40-60 minutes in fasted individuals.
- Half-Life (T1/2): About 4 hours.
- Bioavailability: Approximately 14.5%.
- Volume of Distribution: 208 L.
- Protein Binding: ~95% bound to plasma proteins.
High-fat meals can delay absorption but do not significantly affect overall bioavailability .
Inhibition of PDE5
This compound exhibits a strong inhibitory effect on PDE5 with an IC50 value of 0.7 nM, making it more potent than other PDE5 inhibitors like sildenafil and tadalafil . Its selectivity is notable, with over 1000-fold selectivity against other isoforms such as PDE8, PDE9, and PDE10 .
Clinical Studies
Numerous clinical trials have assessed the efficacy of this compound in various populations:
- General Population: In a pivotal study, men with ED showed significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance, scores improved from baseline averages of 13.6 to 21.8 after treatment with 10 mg this compound compared to a placebo group .
- Diabetic Patients: A randomized trial involving diabetic men demonstrated similar efficacy, with IIEF scores increasing significantly from 13.9 to 22.9 in the this compound group versus a placebo increase from 13.7 to 16.3 (P < 0.0001) .
Case Studies
Case Study: Efficacy in Diabetic Patients
A double-blind study investigated this compound's effects on erectile function in men with diabetes. The results indicated substantial improvements in sexual performance and satisfaction, highlighting this compound's role as a viable treatment option for this population.
Case Study: Safety Profile
In another study focusing on safety, this compound was generally well-tolerated among participants, with side effects primarily including headache, flushing, and dyspepsia. Serious adverse events were rare, underscoring its favorable safety profile compared to other ED treatments .
Summary Table of Biological Activity
| Parameter | This compound |
|---|---|
| Mechanism | PDE5 inhibition |
| IC50 | 0.7 nM |
| Tmax | 40-60 minutes |
| Half-Life | ~4 hours |
| Bioavailability | ~14.5% |
| Protein Binding | ~95% |
| Common Side Effects | Headache, flushing |
Q & A
Q. How do circadian rhythms impact this compound’s pharmacokinetics in OSA patients?
- Methodology : Factorial RCTs (CPAP ± this compound) measure nocturnal tumescence via RigiScan® . Preliminary data show nonsignificant IIEF-EF improvements (+4 points) with nightly dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
